molecular formula C15H28O2 B145818 Pentadecanolide CAS No. 106-02-5

Pentadecanolide

Cat. No. B145818
CAS RN: 106-02-5
M. Wt: 240.38 g/mol
InChI Key: FKUPPRZPSYCDRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentadecanolide derivatives has been explored in several studies. In one approach, 12-alkoxycarbonylmethylene-1,15-pentadecanolides were synthesized from 2-nitrocyclo-dodecanone through a series of reactions including Michael addition, ring enlargement, Nef reaction, and Wittig–Horner reaction . Another study reported the synthesis of 15-Pentadecanolide (Exaltolide®) through ring enlargement by fragmentation, starting from 1-(3′-hydroxypropyl)-2-oxocyclododecane-1-carbonitrile and using two different routes . Additionally, 12-acyloxyimino-1,15-pentadecanolides were synthesized from α-nitro-cyclododecanone through addition with acraldehyde, ring-enlargement, and Nef reaction .

Molecular Structure Analysis

The molecular structures of the synthesized pentadecanolide derivatives were confirmed using various analytical techniques. For the 12-alkoxycarbonylmethylene-1,15-pentadecanolides, 1H NMR, IR, and elemental analysis were employed . The structure of 15-Pentadecanolide (Exaltolide®) was confirmed through a series of reactions leading to the target compound . The 12-acyloxyimino-1,15-pentadecanolides' structures were confirmed by IR, 1H NMR, and elemental analysis, with their configurations and conformations determined by crystal X-ray analysis and 1H NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pentadecanolide derivatives are complex and involve multiple steps. For instance, the synthesis of 12-alkoxycarbonylmethylene-1,15-pentadecanolides includes a Michael addition which is followed by ring enlargement and subsequent reactions . The synthesis of Exaltolide® involves a fragmentation reaction leading to ring enlargement . The synthesis of 12-acyloxyimino-1,15-pentadecanolides involves oximation and O-acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentadecanolide derivatives have been studied to some extent. Preliminary bioassays indicated that 12-alkoxycarbonylmethylene-1,15-pentadecanolides exhibit some fungicidal activity . The study of a model Langmuir monolayer of pentadecanoic acid, which shares structural similarities with pentadecanolides, provided insights into the thermodynamics and structure of monomolecular films of amphiphile molecules . The fatty acids polymorphism and solid-state miscibility study involving pentadecanoic acid revealed the existence of multiple solid forms and limited solid-state miscibility with hexadecanoic acid .

Scientific Research Applications

1. Enzymatic Synthesis and Polymerization

Pentadecanolide can be biosynthesized using lipase as a catalyst. This process involves converting 15-hydroxypentadecanoic acid, derived from Malania Olcifera Chum oil, into pentadecanolide. The effectiveness of this method varies with different lipase strains (Pan Xiang, 2004). Additionally, the physical and chemical properties of poly(pentadecanolide) synthesized by enzymatic ring-opening polymerization are influenced by reaction temperatures, affecting molecular weight and crystallinity (Herrera-Kao Wilberth et al., 2015).

2. Novel Synthesis Methods

Research has explored synthesizing novel compounds from pentadecanolide. For instance, 12-alkoxycarbonylmethylene-1,15-pentadecanolides, with potential fungicidal activity, were synthesized from 2-nitrocyclododecanone using a series of chemical reactions including Michael addition and Wittig–Horner reaction (Jian-jun Li et al., 2007).

3. Antimicrobial Activity

Pentadecanolide derivatives, such as pentadecane, show antimicrobial activity. For example, pentadecane exhibited growth-inhibitory effects against Leishmania infantum parasites in in vitro cultures (Federica Bruno et al., 2015).

4. Biomarker in Nutrition Research

Pentadecanoic acid (C15:0), a component related to pentadecanolide, serves as a biomarker for high-fat dairy intake. Its presence in dried blood spots is associated with the consumption of high-fat dairy products (V. Albani et al., 2016).

5. Therapeutic Applications

Pentadecanolide and its derivatives have been studied for various therapeutic applications. Pentadecanoic acid has shown potential in suppressing the stemness of human breast cancer stem-like cells, indicating its potential as a novel JAK2/STAT3 signaling inhibitor (Ngoc Bao To et al., 2020).

6. Anti-Biofilm Properties

Pentadecanoic acid has been effective against Candida albicans-Klebsiella pneumoniae biofilm, suggesting its use in developing anti-biofilm coatings to prevent polymicrobial infections (E. Galdiero et al., 2021).

Safety And Hazards

Pentadecanolide may cause an allergic skin reaction . It’s very toxic to aquatic life and toxic to aquatic life with long-lasting effects . It’s advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

Pentadecanolide is gaining attention in the field of biomedical applications . It’s also being evaluated as an emerging essential fatty acid across twelve primary human cell-based disease systems . The market for Pentadecanolide is expected to grow, as indicated by market reports .

properties

IUPAC Name

oxacyclohexadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H28O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUPPRZPSYCDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCOC(=O)CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36486-90-5
Record name Oxacyclohexadecan-2-one, homopolymer
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DSSTOX Substance ID

DTXSID6044359
Record name Pentadecan-15-olide
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Molecular Weight

240.38 g/mol
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Physical Description

Liquid; Other Solid, Solid, white to pale yellow solid
Record name Oxacyclohexadecan-2-one
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Record name Exaltolide
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Record name omega-Pentadecalactone
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Boiling Point

137.00 °C. @ 2.00 mm Hg
Record name Exaltolide
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Product Name

Oxacyclohexadecan-2-one

CAS RN

106-02-5
Record name Pentadecalactone
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Record name Oxacyclohexadecan-2-one
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Record name Oxacyclohexadecan-2-one
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Record name PENTADECALACTONE
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Record name Exaltolide
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Melting Point

52 - 53 °C
Record name Exaltolide
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Synthesis routes and methods I

Procedure details

After triphenylphosphine (366 mg, 1.39 mmol) and THF (135 mL) were added to a 300 mL flask, azodicarboxylic acid bis(2-methoxyethyl) ester (367 mg, 1.39 mmol) dissolved in THF (30 mL) was added dropwise thereto at 20° C. Subsequently, 15-hydroxypentadecanoic acid (300 mg, 1.16 mmol) dissolved in THF (60 mL) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 12.5 hours. Water (0.5 mL) was added, and concentration was carried out. Then, water (15 ml) was added to the solution, and extraction was carried out using diethyl ether (15 ml, ×2). Then, the organic layer was washed with water (15 mL) and saturated salt water (15 ml), and dehumidified with anhydrous magnesium sulfate. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 5% ethyl acetate-hexane solution) to give 15-pentadecanolactone as a white solid substance (86 mg, yield: 31%/15-hydroxypentadecanoic acid).
Quantity
366 mg
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The process of Russian Inventor's Certificate 521,274 is a variant in which the macrocyclic ring is retained in all the reaction steps: II is converted into 12-oxo-15-pentadecanolide (VI) using butyl nitrite/sodium bisulphite, and the product is reduced by the Clemmensen method to give 15-pentadecanolide: ##STR5## The yield of I in this process is only 36%, as can be seen from the examples. Electrochemical reduction of VI to I in accordance with German Offenlegungsschrift 3,127,242 also proceeds in only moderate yields of about 60%.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butyl nitrite sodium bisulphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentadecanolide
Reactant of Route 2
Pentadecanolide
Reactant of Route 3
Pentadecanolide
Reactant of Route 4
Pentadecanolide
Reactant of Route 5
Pentadecanolide
Reactant of Route 6
Pentadecanolide

Citations

For This Compound
724
Citations
HK Wilberth, CUJ Manuel, LC Tania, AV Manuel - Polymer Bulletin, 2015 - Springer
Differences on physicochemical properties of poly(pentadecanolide) (PPDL) synthesized by enzymatic ring-opening polymerization at two different temperatures, 70 and 90 C, using …
Number of citations: 15 link.springer.com
JR Mahajan, HC De Araújo - Synthesis, 1980 - thieme-connect.com
The 16-membered lactone pentadecanolide, one of the fragrant components of angelica root oil and trivially named exaltolide “, figures among the first large-ring lactones synthesized …
Number of citations: 10 www.thieme-connect.com
VN Emel'yanenko, SP Verevkin, EN Stepurko… - Russian Journal of …, 2011 - Springer
Combustion calorimetry was used to determine the enthalpies of formation of 15-pentadecanolide (I) and 16-hexadecanolide (II). The temperature dependences of vapor pressure of …
Number of citations: 7 link.springer.com
H Uyama, H Kikuchi, K Takeya, S Kabayashi - Acta Polymerica, 1996 - Wiley Online Library
Enzymatic ring‐opening polymerization of a 16‐membered lactone, 15‐pentadecanolide (PDL), has been carried out in bulk using various lipases of different origin as catalyst. The …
Number of citations: 116 onlinelibrary.wiley.com
Z Jedliński, M Juzwa, G Adamus… - Macromolecular …, 1996 - Wiley Online Library
The anionic polymerization of pentadecanolide (1‐oxa‐2‐cyclohexadecanone) initiated with potassium alkoxides was investigated. Polymerization proceeds under mild conditions (…
Number of citations: 37 onlinelibrary.wiley.com
WJ Zhu, XM Liang, WHWU CHEN… - Chinese Journal of …, 2006 - sioc-journal.cn
To simulate the structure of the natural products, five sulfonyl ureas containing pentadecanolide ring (4) were synthesized from 2-nitrocyclododecanone by the Michael addition with …
Number of citations: 1 sioc-journal.cn
K Schultz, P Kraft - Journal of essential oil research, 1997 - Taylor & Francis
The macrolide fraction of Angelica root oil was analyzed and quantified by GC (coinjection) and GC/MS. ω-Alkanolides C 13 (50.0%, [1]), C 14 (0.5%, [5]), C 15 (42.0%, [2]), C 16 (trace, […
Number of citations: 28 www.tandfonline.com
E Sharma, A Samanta, J Pal, SS Bahga… - Macromolecular …, 2016 - Wiley Online Library
Single‐step process for production of porous scaffold based on poly(pentadecanolide) (PPDL) is reported. The scaffold is produced via in situ porosity generation during ring‐opening …
Number of citations: 12 onlinelibrary.wiley.com
H Suginome, S Yamada - Chemistry Letters, 1988 - journal.csj.jp
We describe a simple new synthesis of 16-membered macrolide, 15-pentadecanolide, based on a novel four atom ring expansion of cyclic ketones through a consecutive …
Number of citations: 12 www.journal.csj.jp
W McCrae - Tetrahedron, 1964 - Elsevier
A synthesis of exaltolide 1,4 (IV) is described and a preliminary study made of the products from hydrogenation of the intermediate 1,15-pentadec-10,12-diynolide (III) under various …
Number of citations: 14 www.sciencedirect.com

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